

(S)-(-)-2-Chloropropionic acid CAS number 29617-66-1 details

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-2-Chloropropionic acid

Cat. No.: B612940

[Get Quote](#)

Technical Guide: (S)-(-)-2-Chloropropionic Acid

CAS Number: 29617-66-1

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-(-)-2-Chloropropionic acid**, a pivotal chiral building block in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and safety information.

Chemical and Physical Properties

(S)-(-)-2-Chloropropionic acid, also known as L- α -Chloropropionic acid, is a colorless to light yellow liquid.^{[1][2][3]} It is a chiral carboxylic acid that serves as a versatile intermediate in asymmetric synthesis.^[4]

Property	Value	Reference(s)
Molecular Formula	$C_3H_5ClO_2$	[5] [6]
Molecular Weight	108.52 g/mol	[1] [5] [7]
Appearance	Colorless to pale yellow liquid	[2] [3]
Melting Point	4 °C (39.2 °F)	[8]
Boiling Point	77 °C at 10 mmHg	[1] [9]
	187 °C at 760 mmHg	[8]
Density	1.249 g/mL at 25 °C	[1] [9]
Refractive Index (n _{20/D})	1.4347	[1]
Optical Activity ([α] _{25/D})	-14°, neat	[1]
Flash Point	106 °C (222.8 °F) - closed cup	[1] [8]
Solubility	Soluble in water	[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(S)-(-)-2-Chloropropionic acid**.

Spectrum Type	Key Data	Reference(s)
¹ H NMR (CDCl ₃)	δ: 1.66 (d, 3H, J=6.7), 4.40 (q, 1H, J=6.7), 12.0 (s, 1H)	[10]
¹³ C NMR (CDCl ₃)	δ: 20.9, 52.0, 176.0	[10] [11]
Infrared (IR)	Available in the NIST WebBook	[6]
Mass Spectrometry (MS)	Available in the NIST WebBook	[12]

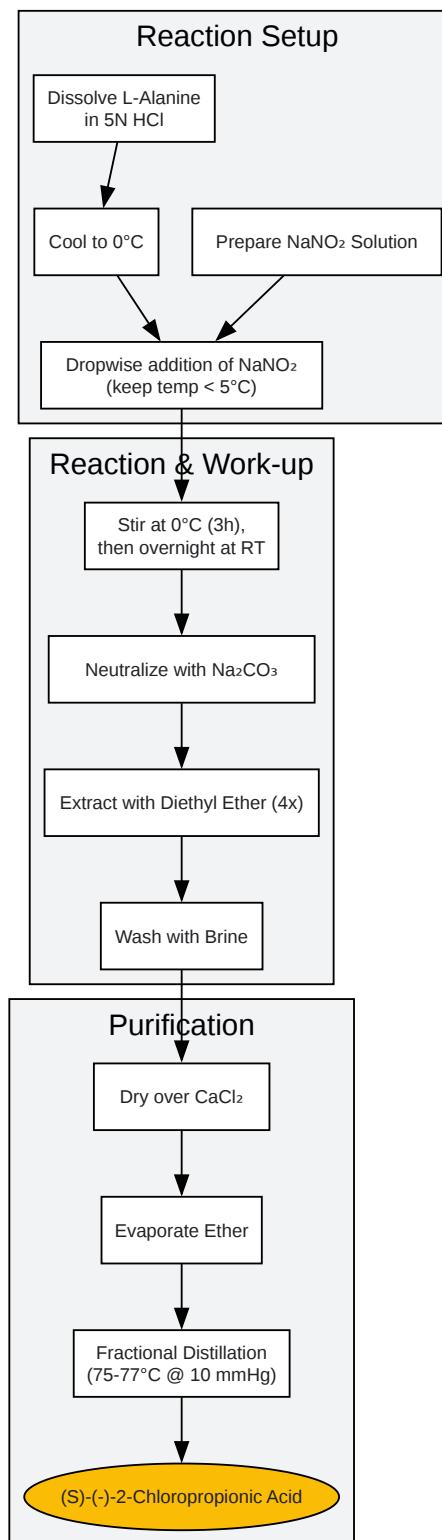
Synthesis of (S)-(-)-2-Chloropropionic Acid

The enantiomerically pure **(S)-(-)-2-Chloropropionic acid** is commonly synthesized from the readily available chiral precursor, L-alanine, via a diazotization reaction.[10][13] This method is favored for its high yield and retention of stereochemistry.[14] Alternative methods include the resolution of racemic 2-chloropropionic acid using chiral resolving agents or enzymatic methods.[5][15]

Experimental Protocol: Synthesis from L-Alanine

This protocol is adapted from the procedure described in *Organic Syntheses*.[10]

Materials:


- (S)-Alanine (L-alanine)
- 5 N Hydrochloric Acid
- Sodium Nitrite
- Diethyl Ether
- Sodium Carbonate
- Saturated Brine
- Anhydrous Calcium Chloride

Procedure:

- **Diazotization:** In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.[10]
- Cool the mixture to 0°C in an ice/salt bath.[10]
- Slowly add a precooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water dropwise, maintaining the reaction temperature below 5°C with vigorous stirring.[10]

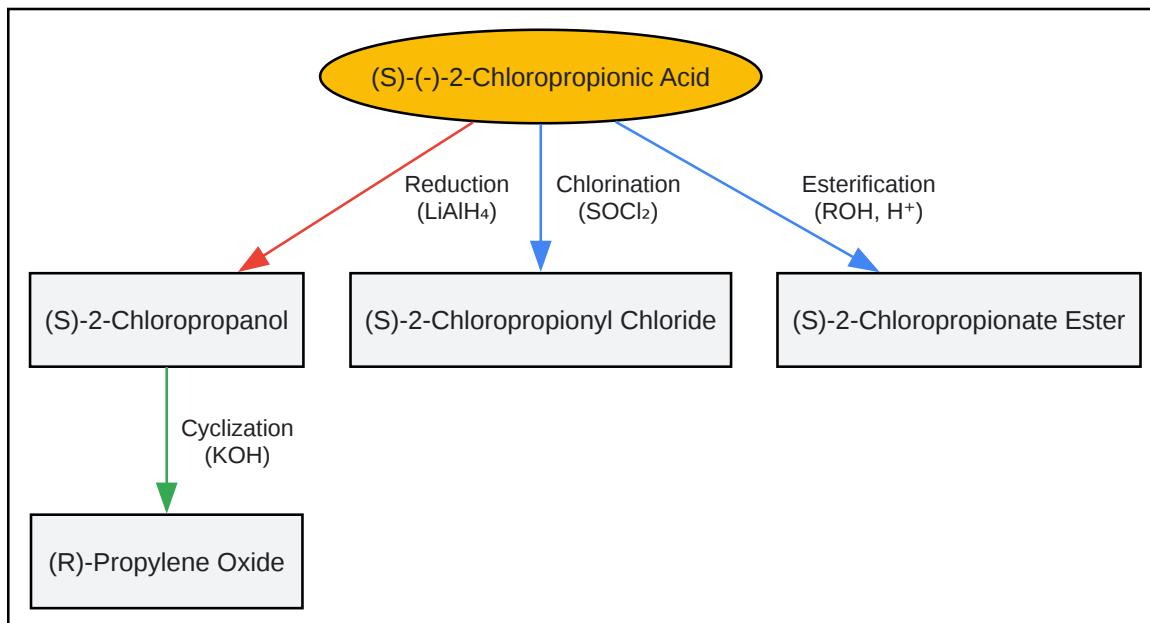
- After the addition is complete, continue stirring at 0°C for 3 hours, then allow the mixture to warm to room temperature and stir overnight.[10]
- Work-up: Carefully add 100 g of solid sodium carbonate in small portions to neutralize the excess acid.[10]
- Extract the reaction mixture with four 400 mL portions of diethyl ether.[10]
- Combine the ether layers, concentrate them to approximately 300 mL using a rotary evaporator, and wash with 50 mL of saturated brine.[10]
- Re-extract the brine wash with three 100 mL portions of diethyl ether.[10]
- Purification: Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.[10]
- Remove the ether by distillation at atmospheric pressure.[10]
- Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75–77°C at 10 mmHg to yield 63–71 g (58–65%) of **(S)-(-)-2-Chloropropionic acid** as a colorless oil.[10]

Synthesis Workflow of (S)-(-)-2-Chloropropionic Acid

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(S)-(-)-2-Chloropropionic acid** from L-alanine.

Applications in Research and Drug Development


(S)-(-)-2-Chloropropionic acid is a crucial intermediate in the chemical industry.

- Agrochemicals: It is a key starting material for the synthesis of highly efficient and low-toxicity aryloxyphenoxypropionic acid herbicides.[2][9][16]
- Pharmaceuticals: This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. For example, it can be used in the synthesis of PPAR agonists.[9] Its derivative, 2-chloropropionyl chloride, reacts with isobutylbenzene in the synthesis of ibuprofen.[13]
- Chiral Synthesis: It is used to produce other valuable chiral molecules. Reduction with lithium aluminum hydride affords (S)-2-chloropropanol, which can be cyclized to form (R)-propylene oxide, a useful chiral epoxide.[13]

Key Chemical Reactions

The reactivity of **(S)-(-)-2-Chloropropionic acid** is centered around the carboxylic acid and the chlorinated chiral center, allowing for a range of chemical transformations.

Key Reactions of (S)-(-)-2-Chloropropionic Acid

[Click to download full resolution via product page](#)

Caption: Reaction pathways starting from **(S)-(-)-2-Chloropropionic acid**.

Safety and Toxicology

(S)-(-)-2-Chloropropionic acid is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazard Classification: It is classified as corrosive, causing severe skin burns and eye damage.[8][17] It is also harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[1][17][18]
- Signal Word: Danger.[1][8]
- Safety Precautions:
 - Handling: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8] Handle in a well-ventilated area or in a closed system.[8]
 - Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a faceshield.[1][8] Use a suitable respirator (e.g., type ABEK EN14387 filter).[1]
 - Storage: Store in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[8][18] Store in a corrosives area and keep locked up.[8][17]
- Toxicology: The compound is a known neurotoxin.[1][9][13] In rats, it has been shown to induce ataxia and cause neuropathological changes, primarily in the cerebellum.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(-)-2-氯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. (S)-(-)-2-Chloropropionic Acid/29617-66-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]
- 6. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]
- 7. (S)-(-)-2-Chloropropionic acid | C3H5ClO2 | CID 107915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. (S)-(-)-2-Chloropropionic acid | 29617-66-1 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]
- 13. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 14. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]
- 15. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloropropionic acid - Google Patents [patents.google.com]
- 16. 2-クロロプロピオノ酸 92% | Sigma-Aldrich [sigmaaldrich.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [(S)-(-)-2-Chloropropionic acid CAS number 29617-66-1 details]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612940#s-2-chloropropionic-acid-cas-number-29617-66-1-details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com